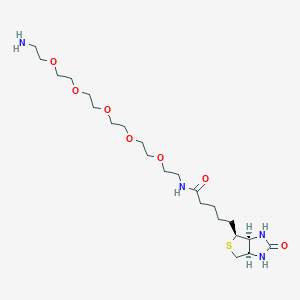

Biotin-PEG5-Amine

Descripción general

Descripción

Biotin-PEG5-Amine: is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and an amine group. This compound is widely used in biochemical and pharmaceutical research due to its ability to enhance the solubility and stability of biotinylated molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biotin-PEG5-Amine is synthesized through a series of chemical reactions that involve the conjugation of biotin with a PEG spacer and an amine group. The process typically starts with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS). The activated biotin is then reacted with a PEG derivative that contains an amine group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Análisis De Reacciones Químicas

Amine-Mediated Conjugation Reactions

The primary amine group in Biotin-PEG5-amine reacts with electrophilic partners under mild conditions:

Reaction with NHS Esters

This compound forms stable amide bonds when reacted with N-hydroxysuccinimide (NHS) esters. This reaction occurs in aqueous or organic solvents (e.g., DMF, DMSO) at pH 7–9. For example:The PEG5 spacer enhances solubility, enabling efficient conjugation even with hydrophobic substrates .

Carbodiimide-Mediated Coupling

In the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine reacts with carboxylic acids to form amides. A study on ATP-biotin synthesis demonstrated that EDCI-mediated coupling in water at pH 5.6–5.8 achieved >80% conversion . Similar conditions apply to this compound:

Schiff Base Formation

The amine can react with aldehydes (e.g., glutaraldehyde) to form Schiff bases, though this is less common in biotinylation workflows due to reversibility.

Reaction Efficiency and Optimization

Key factors influencing reaction outcomes:

Synthetic and Stability Considerations

- Storage : Stable at -20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Purity : ≥95% purity ensures minimal side reactions .

- PEG Spacer Role : Reduces steric hindrance during avidin binding and improves solubility (logP reduced by PEG5 hydrophilicity) .

Case Study: Comparative Kinase Efficiency

A study using ATP-biotin (structurally analogous to this compound) demonstrated kinase-catalyzed biotinylation efficiencies of 53–81% with PKA, CK2, and Abl kinases . While this compound itself isn’t a kinase substrate, its PEG spacer design aligns with linker strategies optimizing biotin accessibility.

Limitations and Mitigations

Aplicaciones Científicas De Investigación

Protein Labeling and Detection

Biotin-PEG5-Amine is widely utilized for labeling proteins due to its ability to form stable complexes with avidin or streptavidin. This interaction is leveraged in various assays:

- Enzyme-Linked Immunosorbent Assay (ELISA) : The avidin-biotin system enhances detection sensitivity by allowing multiple biotinylated antibodies to bind to a single avidin molecule, amplifying the signal .

- Western Blotting and Immunohistochemistry : Biotinylated antibodies can be used for protein detection, where the biotin-avidin interaction aids in visualizing target proteins in complex samples .

Drug Delivery Systems

This compound has been explored in drug delivery applications, particularly for targeting cancer cells that overexpress biotin receptors:

- Active Targeting : Studies have shown that biotin-functionalized polymers can selectively deliver therapeutic agents to cancer cells, enhancing intracellular uptake and therapeutic efficacy . For instance, biotin-conjugated block copolymers have demonstrated improved gene delivery capabilities due to their affinity for biotin receptors on cancer cells .

- Nanoparticle Probes : Biotin-PEG conjugates are used in the synthesis of gold nanoparticle probes for detecting biomarkers like prostate-specific antigen (PSA) and microRNAs. These probes allow for sensitive detection with low background noise .

Bioconjugation Techniques

The amine-reactive nature of this compound enables efficient bioconjugation:

- Protein Modification : It can be used to modify proteins by attaching biotin through primary amines, which is critical for creating biotinylated proteins for various assays and therapeutic applications .

- Fluorescent Labeling : Incorporating PEG into fluorescent probes enhances their solubility and stability, making them suitable for cellular imaging and tracking applications .

Immunoassays and Diagnostic Applications

This compound plays a crucial role in developing sensitive immunoassays:

- Microarray Technologies : The compound can be utilized in microarray assays for simultaneous detection of multiple targets. The PEG spacer minimizes steric hindrance, improving binding efficiency and assay sensitivity .

- Diagnostic Tools : Biotinylated probes are essential in diagnostics for detecting specific proteins or nucleic acids associated with diseases, contributing to early diagnosis and treatment monitoring .

Case Studies

Mecanismo De Acción

Biotin-PEG5-Amine exerts its effects through the strong binding affinity of biotin to avidin and streptavidin. This binding is highly specific and stable, allowing for the efficient capture and detection of biotinylated molecules. The PEG spacer enhances the solubility and stability of the compound, while the amine group allows for further conjugation with other molecules .

Comparación Con Compuestos Similares

Biotin-PEG3-Amine: Similar structure but with a shorter PEG spacer.

Biotin-PEG10-Amine: Similar structure but with a longer PEG spacer.

Biotin-PEG5-Carboxyl: Contains a carboxyl group instead of an amine group.

Uniqueness: Biotin-PEG5-Amine is unique due to its optimal PEG spacer length, which provides a balance between solubility and stability. The amine group allows for versatile conjugation with various biomolecules, making it highly useful in a wide range of applications .

Actividad Biológica

Biotin-PEG5-Amine is a bioconjugate that combines biotin with a polyethylene glycol (PEG) linker, specifically designed to enhance the delivery and efficacy of therapeutic agents in biological systems. This compound has garnered attention due to its ability to improve cellular uptake and targeting, particularly in cancer therapy and drug delivery systems.

This compound functions primarily through its interaction with biotin receptors, which are overexpressed in certain cell types, including cancer cells. This selective binding allows for targeted delivery of therapeutic agents conjugated to this linker, enhancing their biological activity.

- Enhanced Cellular Uptake : The biotin moiety facilitates receptor-mediated endocytosis, leading to increased intracellular concentrations of the drug.

- Improved Stability : The PEG component contributes to the stability of the conjugate in biological fluids, reducing degradation and clearance rates.

Case Studies

- Anticancer Activity : In a study involving Ru-1@TPP-PEG-biotin nanoparticles, the combination therapy demonstrated enhanced anticancer efficacy against HepG2 and MCF-7 cell lines. The IC₅₀ values were significantly lower for the biotin-conjugated formulations compared to non-conjugated counterparts, indicating superior effectiveness in targeting cancer cells .

- Protein Delivery : Research comparing biotin-PEG conjugates with traditional PEGylation showed that biotinylation significantly improved the intracellular delivery of anionic proteins like bovine serum albumin (BSA). The study reported that Bio-PEG-BSA exhibited enhanced tissue penetration and cellular uptake compared to both PEG-BSA and unmodified BSA .

Table 1: IC₅₀ Values of Various Formulations in HepG2 Cells

| Formulation | IC₅₀ (µM) |

|---|---|

| Ru-1 | 3.20 |

| TPP-PEG-biotin | 2.10 |

| Ru-1@TPP-PEG-biotin | 1.55 |

This table illustrates the enhanced anticancer activity of the Ru-1@TPP-PEG-biotin formulation compared to its individual components.

Table 2: Comparison of Cellular Uptake between Biotinylated and Non-Biotinylated Proteins

| Protein Type | Uptake Efficiency (%) | Tissue Penetration (mm) |

|---|---|---|

| BSA | 15 | 0.5 |

| PEG-BSA | 10 | 0.3 |

| Bio-PEG-BSA | 30 | 0.7 |

The data indicates that biotinylation significantly enhances both uptake efficiency and tissue penetration of therapeutic proteins.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O7S/c23-5-7-29-9-11-31-13-15-33-16-14-32-12-10-30-8-6-24-20(27)4-2-1-3-19-21-18(17-34-19)25-22(28)26-21/h18-19,21H,1-17,23H2,(H,24,27)(H2,25,26,28)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKYZTMBWRTPIJ-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.